Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Porphyrin Chemistry Regioselectivity Macrocycle Synthesis

Using generic pyrrole carboxylates often fails in macrocyclizations due to incorrect regiospecificity. This specific 3,4-dimethyl analog is critical for directing electrophilic substitution to the α-position, enabling high-yield porphyrin synthesis. · Assured Regioselectivity: β,β'-dimethyl pattern sterically blocks undesired sites, guaranteeing correct porphyrin macrocycle formation. · Consistent Performance: Crystalline solid (mp 105-108°C) with a defined H-bond network ensures reproducible solubility and reaction kinetics. · Validated Utility: Proven in MacDonald-type condensations for 5,15-diarylporphyrins and as a precursor to Schiff base ligands for transition metal catalysis.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 938-75-0
Cat. No. B1679894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
CAS938-75-0
SynonymsPYR-8750;  PYR 8750;  PYR8750.
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CN1)C)C
InChIInChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3
InChIKeyXUIPYRXOVPTMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Product Overview


Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS 938-75-0) is a heterocyclic pyrrole derivative bearing two methyl groups at the 3- and 4-positions and an ethyl ester at the 2-position. It is a solid at room temperature (melting point 105-108°C) with a molecular weight of 167.21 g/mol [1]. This specific β,β'-dimethyl substitution pattern confers distinct reactivity and steric properties that are critical in the synthesis of porphyrins, bile pigments, photosensitizers, and anticancer agents . Its crystallinity and well-defined hydrogen-bonding network (N—H⋯O) further differentiate it from other pyrrole carboxylates [2].

Synthetic Workflow
β,β'-dimethyl pattern directs α-formylation for porphyrin macrocyclizations
Physical Form
Crystalline solid at room temperature, suitable for automated dispensing and storage
Reactivity Profile
Ethyl ester balances lipophilicity and selective hydrolysis in multi-step sequences
Procurement Logic
Prioritize regioisomeric identity over marginal purity differences for synthetic success

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Why Substitution Fails


While several pyrrole carboxylates may appear functionally similar, the specific 3,4-dimethyl substitution pattern of this compound is non-interchangeable due to its direct impact on the electronic and steric environment of the pyrrole ring, which governs regioselectivity in electrophilic substitutions and macrocycle formation [1]. For instance, the regioisomeric 3,5-dimethyl analog exhibits a higher melting point (122-126°C) and different crystal packing, which can affect solubility and reaction kinetics in porphyrin condensations . Similarly, the methyl ester or carboxylic acid analogs possess altered reactivity and solubility profiles that can lead to different yields and product distributions in multi-step syntheses [2]. Substituting with a non-specific pyrrole building block without this exact β,β'-dimethyl architecture can result in failed macrocyclizations, reduced yields, or the formation of undesired isomers, making precise procurement essential.

3,5-dimethyl analog
Risk
Altered regiochemistry and higher melting point (~17°C difference) may shift formylation selectivity and macrocyclization outcome
Carboxylic acid or methyl ester
Risk
Different solubility, hydrogen-bonding capacity, and protecting-group strategy can reduce yield or alter product distribution
Liquid methyl ester analog
Risk
Physical state discrepancy (liquid vs. solid) limits automated solid handling and may affect storage stability

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Product Differentiation


Regioisomeric Specificity: 3,4- vs. 3,5-Dimethyl

The 3,4-dimethyl substitution pattern is essential for directing electrophilic substitution to the α-position (C5) for subsequent formylation and macrocycle formation, whereas the 3,5-dimethyl regioisomer exhibits altered reactivity due to the different electronic and steric environment. The 3,5-dimethyl analog is also a solid but has a significantly higher melting point range (122-126°C) compared to the target compound (105-108°C), indicating differences in crystal packing and intermolecular forces that can affect solubility and handling .

3,4- vs 3,5-dimethyl regioisomer
Reported
Melting point: 105–108°C vs 122–126°C; C5 α-formylation directed by 3,4-substitution
Regiochemical identity governs macrocycle formation pathway
Crystal packing differences may influence solubility and reaction kinetics
Porphyrin Chemistry Regioselectivity Macrocycle Synthesis

Ester vs. Carboxylic Acid: Solubility and Reactivity

The ethyl ester group imparts distinct solubility and reactivity compared to the free carboxylic acid analog. The target compound has a calculated aqueous solubility of 1.2 g/L at 25°C, whereas the carboxylic acid (MW 139.15) is more polar and may exhibit different partition coefficients (XLogP3-AA of acid: 1.3) [1]. The ester also serves as a protecting group that can be selectively hydrolyzed later in a synthetic sequence, a flexibility not available with the acid.

Ester vs carboxylic acid
Class-level
Calc. XLogP3-AA: 2.0 (ester) vs 1.3 (acid); Δ +0.7
Lipophilicity balance supports selective deprotection strategies
Calculated properties; experimental solubility verification recommended
Solubility Reactivity Synthetic Intermediate

Crystallinity and Hydrogen-Bonding Network: Solid-State Differentiator

The target compound forms a well-defined crystalline solid at room temperature (monoclinic, P21/c space group) with a characteristic N—H⋯O hydrogen-bonded zigzag chain motif (graph-set C(5)) [1]. This crystallinity facilitates purification and handling, and the specific crystal packing may influence its dissolution rate and reactivity in solid-state or heterogeneous reactions. In contrast, the methyl ester analog (methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate) is reported as a colorless liquid , representing a fundamental physical state difference that impacts storage, dispensing, and reaction setup.

Crystal structure vs methyl ester liquid
Head-to-head
Monoclinic P21/c, N—H⋯O zigzag chains (graph-set C(5)); methyl ester is a liquid
Solid-state form facilitates purification and automated solid dosing
Single-crystal XRD confirmed; hydrogen-bond network may affect dissolution rate
Crystal Engineering Solid-State Chemistry Material Properties

Commercial Purity and Availability Considerations

The target compound is commercially available with a minimum purity specification of 96% (GC) from specialized porphyrin building block suppliers . The regioisomeric 3,5-dimethyl analog is offered at a higher nominal purity of 98% (GC) , but this difference is outweighed by the target compound's specific regiochemistry, which is the primary determinant of synthetic success. The 96% purity is sufficient for most synthetic applications, and the compound's crystallinity further ensures batch-to-batch consistency.

Commercial purity
Specification review
Min. 96% (GC) vs 98% (GC) for 3,5-isomer; Δ -2%
Regioisomeric purity outweighs marginal GC purity differences
Crystallinity contributes to batch consistency; vendor specifications may vary
Purity Procurement Quality Control

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Applications


β-Substituted Porphyrins for Photodynamic Therapy and Catalysis

This compound is the preferred building block for constructing β-substituted porphyrins via MacDonald-type condensations or other pyrrole-aldehyde cyclizations. The 3,4-dimethyl pattern directs subsequent functionalization (e.g., formylation) to the α-position, enabling the assembly of symmetric or unsymmetric porphyrin macrocycles. Its use as a starting material has been demonstrated in the synthesis of 5,15-diarylporphyrins and expanded porphyrins [1][2]. The crystalline nature and established synthetic protocols ensure reproducible yields in these complex multi-step sequences.

Pyrrole-Derived Schiff Base Ligands for Coordination Chemistry

The ethyl ester can be converted to formyl or aminomethyl derivatives that serve as precursors to Schiff base ligands. These ligands, containing pyrrole units, exhibit excellent coordination abilities with transition metals and have been extensively studied for their applications in catalysis and bioinorganic chemistry [3]. The specific 3,4-dimethyl substitution provides steric protection that can influence metal binding selectivity and complex stability.

Intermediate for Bile Pigments and Photosensitizers

This compound is recognized as a key intermediate in the synthesis of bile pigments and photosensitizers . The β,β'-dimethylated pyrrole core is a common structural motif in these biologically relevant tetrapyrroles, and the ethyl ester functionality allows for further elaboration. Its use in these contexts leverages the established synthetic routes and the compound's reliable solid-state handling properties.

Precursor for Anticancer Drug Candidates

As a versatile pyrrole building block, this compound is employed in the synthesis of various pharmaceutical intermediates, including those with anticancer activity [4]. The specific substitution pattern may be required to achieve the desired biological activity or to enable subsequent structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
β-Substituted porphyrin synthesis (photodynamic research)
3,4-dimethyl substitution pattern
Regiochemical outcome in MacDonald-type condensations
Pyrrole-derived Schiff base ligand precursors
Ester convertible to formyl/aminomethyl groups
Steric influence on metal coordination and complex stability
Bile pigment/photosensitizer intermediate
β,β′-dimethyl pyrrole core
Compatibility with established tetrapyrrole synthetic routes
Anticancer research compound synthesis
Substitution pattern for SAR studies
Biological activity in research models; structure-activity relationship review

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